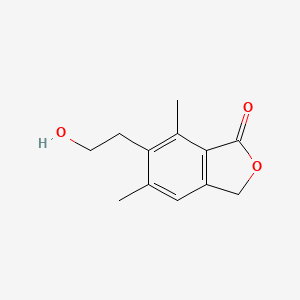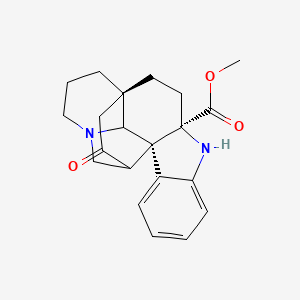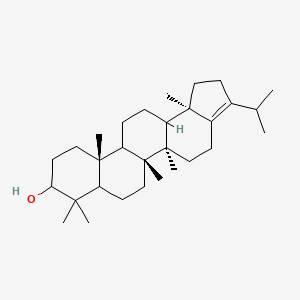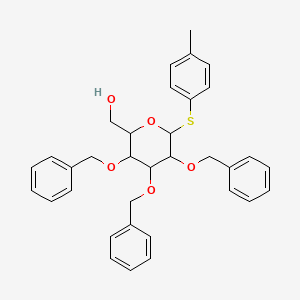
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its glucopyranoside structure, which includes a thioglycosidic bond and multiple benzyl protecting groups. Its unique chemical structure makes it a valuable intermediate in synthetic organic chemistry and a subject of interest in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzyl groups. This is usually achieved by reacting D-glucose with benzyl chloride in the presence of a base such as sodium hydride.
Formation of Thioglycoside: The protected glucose derivative is then reacted with 4-methylphenyl thiol in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) to form the thioglycoside bond.
Deprotection and Purification: The final step involves the selective deprotection of the benzyl groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside bond can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using catalytic hydrogenation.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride, benzyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected glucopyranosides.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying glycosidase enzymes and their inhibitors.
Medicine: Investigated for its potential in drug development, particularly in designing glycosidase inhibitors for therapeutic use.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, primarily glycosidase enzymes. The compound mimics the natural substrates of these enzymes, allowing researchers to study enzyme kinetics and inhibition. The thioglycosidic bond is crucial for its stability and interaction with the active site of enzymes, providing insights into enzyme-substrate interactions and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-beta-D-glucopyranosyluronate
Uniqueness
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific thioglycosidic bond and the presence of multiple benzyl protecting groups. These features provide it with distinct chemical properties, making it a valuable tool in synthetic organic chemistry and biochemical research. Its stability and reactivity under various conditions set it apart from other similar compounds, offering unique advantages in research and industrial applications.
Properties
Molecular Formula |
C34H36O5S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
[6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C34H36O5S/c1-25-17-19-29(20-18-25)40-34-33(38-24-28-15-9-4-10-16-28)32(37-23-27-13-7-3-8-14-27)31(30(21-35)39-34)36-22-26-11-5-2-6-12-26/h2-20,30-35H,21-24H2,1H3 |
InChI Key |
ZSHOXHFPTTVPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
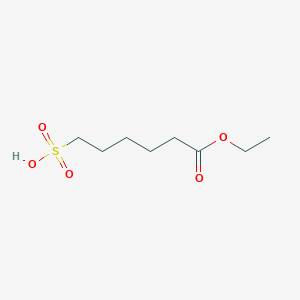
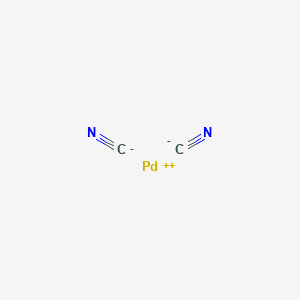
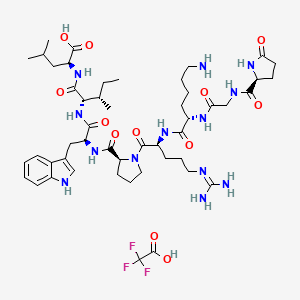

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
